Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
This compound contains several functional groups including an allyl group, a thioether, a phenyl ring, and a pyrimidine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The conjugated system present in the molecule could have interesting electronic properties .Chemical Reactions Analysis
The allyl group in this compound could potentially participate in reactions such as allylic substitutions or additions. The thioether group could also be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the allyl group could make it more reactive, while the phenyl and pyrimidine rings could contribute to its stability .Scientific Research Applications
Anticancer Activity of Heterocyclic Compounds
Subheading : Biological Activity in Cancer ResearchResearch has shown that certain heterocyclic compounds derived from similar chemical structures exhibit potent anticancer activity. A study using Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block synthesized new heterocycles. These compounds, upon testing, displayed significant anticancer activity against the colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).
Molecular Structure and Bioactivity of Pyrimidine Derivatives
Subheading : Structural Analysis and Biological PropertiesStudies on pyrimidine derivatives, including the one mentioned, focus on their molecular structure and potential biological activities. The conformation, crystalline structure, and hydrogen bonding patterns of these compounds have been characterized in detail. Such studies are crucial for understanding the wide spectrum of biological activities exhibited by these molecules (Zavodnik et al., 2005).
Synthesis of Chromone-Pyrimidine Coupled Derivatives
Subheading : Novel Compound Synthesis Using Green ChemistryResearch involving the synthesis of novel ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives has been conducted. These derivatives are synthesized using eco-friendly and efficient catalysts, highlighting the importance of green chemistry in creating compounds with potential biological activities, such as antifungal and anticancer agents (Nikalje et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-6-10-31-22(28)17-13(3)24-20-19(21(27)26-23(25-20)32-11-7-2)18(17)14-8-9-15(29-4)16(12-14)30-5/h6-9,12,18H,1-2,10-11H2,3-5H3,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVDFLUGXKVNCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=C(C=C3)OC)OC)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate |
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